molecular formula C15H16ClN7 B7620182 7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B7620182
M. Wt: 329.79 g/mol
InChI Key: XHAZRRDCYRYSML-UHFFFAOYSA-N
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Description

The compound “7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been found to have potent and selective anticancer properties . Another similar compound has shown high binding affinity and excellent selectivity in both enzymatic and cellular studies .


Synthesis Analysis

The synthesis of similar compounds often involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reactions . These reactions are typically performed with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is linked to a piperazine ring that carries a 3-chlorophenyl group . The exact mass of the compound is 343.1312213 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 343.8 g/mol . It has a topological polar surface area of 63 Ų and a complexity of 417 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds .

Mechanism of Action

While the exact mechanism of action for this compound is not known, compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .

Future Directions

The compound and its derivatives have shown promising results in preliminary studies, particularly in the field of cancer research . Future research could focus on further understanding the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN7/c1-21-14-13(19-20-21)15(18-10-17-14)23-7-5-22(6-8-23)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAZRRDCYRYSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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